molecular formula C12H18N4O2 B1379550 tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate CAS No. 1395079-01-2

tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No. B1379550
M. Wt: 250.3 g/mol
InChI Key: NAGPTLKYUQPBNW-UHFFFAOYSA-N
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Description

“tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are fused hetero-bicyclic nuclei containing pyridine and pyrimidine rings . They have been shown to exhibit diverse pharmacological activities, including anti-inflammatory, cytotoxic, antimicrobial, phosphodiesterase inhibitors, and cytokine inhibitors .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Scientific Research Applications

Synthetic Pathways and Derivative Compounds The synthesis and characterization of novel pyrido and thieno derivatives underscore the compound's role in creating complex molecules with potential therapeutic properties. Bakhite et al. (2005) demonstrated the preparation of tetrahydropyridothienopyrimidine derivatives from related carboxamides, highlighting the compound's utility in synthesizing fused polyheterocyclic systems with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005). Similarly, the work by Çolak et al. (2021) on synthesizing Schiff base compounds from tert-butyl and thieno derivatives demonstrates the structural diversity that can be achieved using this compound as a precursor (Çolak, Karayel, Buldurun, & Turan, 2021).

Advanced Material and Drug Synthesis Further research has expanded into the synthesis of potential drug candidates and advanced materials. Zhang et al. (2022) detailed the synthesis of a compound related to tert-butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate as an intermediate in the creation of mTOR targeted PROTAC molecules, indicating its role in developing new therapeutic agents (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022). This showcases the compound's significance in synthesizing molecules with specific biological targets.

Structural and Molecular Analysis Research into the molecular and crystal structures of derivatives provides insights into the compound's potential applications in material science and pharmaceuticals. For instance, the study of imine-enamine tautomerism and steric effects in dihydroazolopyrimidines by Desenko et al. (1993) illustrates how modifications to the core structure can influence molecular properties, relevant for drug design and materials engineering (Desenko, Orlov, Shishkin, Barykin, Lindeman, & Struchkov, 1993).

Antibacterial Applications The exploration of antibacterial properties in synthesized derivatives indicates a potential application in developing new antimicrobial agents. Kostenko et al. (2008) synthesized pyridothienopyrimidinones with antistaphylococcal activity, demonstrating the compound's utility in creating new antibacterial drugs (Kostenko, Kaigorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).

properties

IUPAC Name

tert-butyl 2-amino-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-5-4-8-6-14-10(13)15-9(8)7-16/h6H,4-5,7H2,1-3H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGPTLKYUQPBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

CAS RN

1395079-01-2
Record name tert-butyl 2-amino-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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